molecular formula C15H12ClFO3 B4112323 2-chloro-6-fluorobenzyl 2-methoxybenzoate

2-chloro-6-fluorobenzyl 2-methoxybenzoate

Cat. No.: B4112323
M. Wt: 294.70 g/mol
InChI Key: ABXYFZXGCUAEKX-UHFFFAOYSA-N
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Description

2-chloro-6-fluorobenzyl 2-methoxybenzoate is a chemical compound that is widely used in scientific research for its various applications. It is a synthetic compound that is obtained through a specific synthesis method.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl 2-methoxybenzoate involves its interaction with proteins. It binds to the hydrophobic pockets of proteins and undergoes conformational changes, leading to changes in the protein's function. It can also be used to study protein-protein interactions and protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It can induce changes in the protein's structure and function, leading to altered biological processes. It can also affect the activity of enzymes and receptors and alter cellular signaling pathways.

Advantages and Limitations for Lab Experiments

2-chloro-6-fluorobenzyl 2-methoxybenzoate has several advantages for lab experiments. It is a fluorescent probe that can be easily detected and quantified. It can also be used in various biological systems, including live cells and tissues. However, it has some limitations, such as its potential toxicity at higher concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-chloro-6-fluorobenzyl 2-methoxybenzoate. These include the development of more efficient synthesis methods, the study of its interaction with different proteins, the investigation of its potential as a therapeutic agent, and the exploration of its applications in various biological systems.
In conclusion, this compound is a useful compound for scientific research with various applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. Additionally, future directions for research have been identified, highlighting its potential for further investigation.

Scientific Research Applications

2-chloro-6-fluorobenzyl 2-methoxybenzoate has various scientific research applications. It is used as a fluorescent probe to study the structure and function of proteins. It can also be used as a ligand to study the binding of proteins with other molecules. Additionally, it is used to study the mechanism of action of various biological processes.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-8-3-2-5-10(14)15(18)20-9-11-12(16)6-4-7-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXYFZXGCUAEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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